molecular formula C9H18N2 B2695987 1-Azabicyclo[3.3.1]nonan-5-ylmethanamine CAS No. 148672-79-1

1-Azabicyclo[3.3.1]nonan-5-ylmethanamine

Cat. No. B2695987
M. Wt: 154.257
InChI Key: BQXWENMMRUDOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05244907

Procedure details

A suspension of 1-azabicyclo[3.3.1]nonane-5-carboxamide (1.80 g, 10.7 mmol) in anhydrous tetrahydrofuran (10 mL) under nitrogen was treated (via syringe) with 1.0N lithium aluminum hydride/tetrahydrofuran (25 mL, 25 mmol), and the mixture was refluxed for 4 hours and cooled (0° C.). The mixture was treated carefully dropwise sequentially with water (1 mL), 15% sodium hydroxide (1 mL), and water (3 mL). Ether (50 mL) was added, the mixture was filtered through Celite, and the filter cake was washed with ether. The filtrate was concentrated in vacuo to afford 1.27 g (77%) of colorless oil.
Name
1-azabicyclo[3.3.1]nonane-5-carboxamide
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
lithium aluminum hydride tetrahydrofuran
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
77%

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:9][C:5]([C:10]([NH2:12])=O)([CH2:6][CH2:7][CH2:8]1)[CH2:4][CH2:3][CH2:2]2.[H-].[Al+3].[Li+].[H-].[H-].[H-].O1CCCC1.O.[OH-].[Na+]>O1CCCC1.CCOCC>[N:1]12[CH2:9][C:5]([CH2:10][NH2:12])([CH2:6][CH2:7][CH2:8]1)[CH2:4][CH2:3][CH2:2]2 |f:1.2.3.4.5.6.7,9.10|

Inputs

Step One
Name
1-azabicyclo[3.3.1]nonane-5-carboxamide
Quantity
1.8 g
Type
reactant
Smiles
N12CCCC(CCC1)(C2)C(=O)N
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
lithium aluminum hydride tetrahydrofuran
Quantity
25 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-].O1CCCC1
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite
WASH
Type
WASH
Details
the filter cake was washed with ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N12CCCC(CCC1)(C2)CN
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.